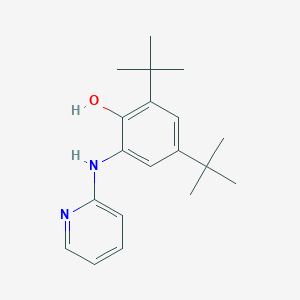![molecular formula C20H22N2O B5592615 3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)
3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Acrylamide compounds are synthesized through various chemical reactions, often involving the acrylamide functional group. The synthesis process can vary significantly depending on the desired acrylamide derivative's specific structure and properties. For instance, the synthesis of acrylamide derivatives might involve catalytic reactions, polymerization processes, or substitutions on the acrylamide moiety to introduce specific functional groups such as phenyl or piperidinyl rings (Boettcher et al., 2005).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial in determining their chemical behavior and potential applications. For example, the presence of phenyl and piperidinyl groups in acrylamide compounds can influence their binding affinities, solubility, and overall reactivity. Molecular modeling and structural analysis techniques such as X-ray crystallography or NMR spectroscopy are often employed to elucidate these compounds' precise molecular geometries and electronic structures (Loew et al., 1988).
Chemical Reactions and Properties
Acrylamide derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions can include polymerization, where acrylamide acts as a monomer to form polyacrylamide, a material with numerous industrial applications. The chemical properties of these compounds, such as reactivity towards nucleophiles or electrophiles, are influenced by the substituents attached to the acrylamide nitrogen and the carbon-carbon double bond's nature (Huang et al., 2018).
Physical Properties Analysis
The physical properties of acrylamide derivatives, including melting points, boiling points, and solubility in various solvents, are determined by their molecular structures. For example, the introduction of bulky substituents can lower the compound's melting point by disrupting crystal lattice formation. These properties are critical for determining the compounds' suitability for specific applications, such as in pharmaceutical formulations or as intermediates in chemical synthesis (Kermani-Alghoraishi et al., 2010).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, such as their reactivity, stability under various conditions, and interactions with biological systems, are of significant interest. These properties are influenced by the acrylamide backbone and the specific substituents present in the compound. Studies on acrylamide toxicity, for example, highlight the importance of understanding these compounds' metabolic pathways and their potential biological impacts (Hamdy et al., 2012).
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(4-piperidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(14-9-17-7-3-1-4-8-17)21-18-10-12-19(13-11-18)22-15-5-2-6-16-22/h1,3-4,7-14H,2,5-6,15-16H2,(H,21,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVYQPRHMJHHHO-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5592552.png)
![6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5592559.png)

![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5592601.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5592605.png)

![(4aS*,7aR*)-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5592612.png)
![4-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5592625.png)
![2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-yl-1H-indazol-3-yl]acetamide](/img/structure/B5592628.png)